molecular formula C13H26INO2 B8096218 tert-Butyl 8-iodooctylcarbamate

tert-Butyl 8-iodooctylcarbamate

Cat. No.: B8096218
M. Wt: 355.26 g/mol
InChI Key: PCASIJXKVSNHTH-UHFFFAOYSA-N
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Description

tert-Butyl 8-iodooctylcarbamate: is an organic compound with the molecular formula C13H26INO2. It is a carbamate derivative, where the carbamate group is protected by a tert-butyl group, and the octyl chain is substituted with an iodine atom at the 8th position. This compound is often used in organic synthesis, particularly in the protection of amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-iodooctylcarbamate typically involves the reaction of 8-iodooctanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-iodooctylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.

    Deprotection Reactions: Strong acids like TFA are used to remove the tert-butyl carbamate group.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 8-iodooctylcarbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups while protecting the amine from unwanted reactions .

Biology and Medicine: In biological research, this compound is used to modify peptides and proteins, aiding in the study of their structure and function. It is also used in the synthesis of pharmaceuticals where protection of amine groups is required .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo substitution reactions makes it valuable in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl 8-iodooctylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the temporary protection of amine groups during multi-step synthetic processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 8-iodooctylcarbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the 8-iodooctyl chain. This dual functionality allows for selective reactions and modifications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(8-iodooctyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26INO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCASIJXKVSNHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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